molecular formula C28H27ClN2O4 B12167260 (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B12167260
M. Wt: 491.0 g/mol
InChI Key: AUEQMAWTYIHNAD-SHHOIMCASA-N
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Description

The compound (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that includes a pyrrolidine ring, a pyridinylmethyl group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyridinylmethyl group and the substituted phenyl groups. Common reagents used in these reactions include various alkyl halides, chlorinating agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent. Its ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity profiles, making it a versatile compound in scientific research.

Properties

Molecular Formula

C28H27ClN2O4

Molecular Weight

491.0 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H27ClN2O4/c1-3-4-14-35-23-12-9-21(15-18(23)2)26(32)24-25(20-7-10-22(29)11-8-20)31(28(34)27(24)33)17-19-6-5-13-30-16-19/h5-13,15-16,25,32H,3-4,14,17H2,1-2H3/b26-24+

InChI Key

AUEQMAWTYIHNAD-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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